(E)-2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one
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Overview
Description
(E)-2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one is a synthetic organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a thiazole ring, a brominated hydroxybenzylidene group, and a hydrazinyl linkage, making it an interesting subject for studies in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include refluxing in ethanol or methanol with a catalytic amount of acid or base to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling brominated compounds and hydrazine derivatives.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the hydrazinyl group, potentially converting it to an amine.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of (E)-2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating signaling pathways. The brominated hydroxybenzylidene group can form hydrogen bonds and π-π interactions with biological targets, while the thiazole ring can participate in electron transfer processes.
Comparison with Similar Compounds
(E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
(E)-2-(2-(5-chloro-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
(E)-2-(2-(5-methyl-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one: Features a methyl group, which can influence its steric and electronic characteristics.
Uniqueness: The presence of the bromine atom in (E)-2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may contribute to its unique properties and applications.
Properties
Molecular Formula |
C10H8BrN3O2S |
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Molecular Weight |
314.16 g/mol |
IUPAC Name |
(2E)-2-[(E)-(5-bromo-2-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8BrN3O2S/c11-7-1-2-8(15)6(3-7)4-12-14-10-13-9(16)5-17-10/h1-4,15H,5H2,(H,13,14,16)/b12-4+ |
InChI Key |
BUPWPQSTALKSKT-UUILKARUSA-N |
Isomeric SMILES |
C1C(=O)N/C(=N\N=C\C2=C(C=CC(=C2)Br)O)/S1 |
Canonical SMILES |
C1C(=O)NC(=NN=CC2=C(C=CC(=C2)Br)O)S1 |
Origin of Product |
United States |
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